molecular formula C18H22N4O3S B2940155 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one CAS No. 2380172-10-9

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2940155
CAS RN: 2380172-10-9
M. Wt: 374.46
InChI Key: GGVSRFJWMXDNAD-UHFFFAOYSA-N
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Description

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that makes it interesting for researchers to study.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Studies have also shown that this compound can reduce oxidative stress and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one in lab experiments include its potential anti-cancer properties, anti-inflammatory properties, and its ability to improve cognitive function. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer treatment. Another direction is to study the effects of this compound on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is synthesized through a multistep process that involves the reaction of various reagents. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. The synthesis process involves the reaction of 3-chloro-6-(pyridin-4-yl)pyridazine with cyclohexylamine and sodium hydride, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The final product is purified through column chromatography.

Scientific Research Applications

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one has shown potential in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18-7-6-17(14-8-10-19-11-9-14)20-22(18)15-12-21(13-15)26(24,25)16-4-2-1-3-5-16/h6-11,15-16H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSRFJWMXDNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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